An In-depth Technical Guide to the Synthesis of Butylphenyl Methylpropional (Lilial)
An In-depth Technical Guide to the Synthesis of Butylphenyl Methylpropional (Lilial)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylphenyl methylpropional, commercially known as Lilial, is an aromatic aldehyde prized for its delicate and potent lily-of-the-valley fragrance.[1] Historically, it has been a cornerstone ingredient in a vast array of cosmetic and household products. This technical guide provides a comprehensive overview of the primary industrial synthesis pathways of Butylphenyl methylpropional, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.
The most prevalent industrial synthesis of Butylphenyl methylpropional is a two-step process commencing with an aldol condensation of p-tert-butylbenzaldehyde and propionaldehyde, followed by a selective catalytic hydrogenation of the resulting unsaturated aldehyde. An alternative, though less common, route involves the Friedel-Crafts alkylation of α-methyldihydrocinnamyl alcohol. This guide will delve into the technical specifics of both methodologies.
Physicochemical Properties of Butylphenyl Methylpropional
| Property | Value | Reference |
| IUPAC Name | 3-(4-tert-Butylphenyl)-2-methylpropanal | [1] |
| Common Names | Lilial, p-tert-Butyl-α-methylhydrocinnamaldehyde | [1] |
| CAS Number | 80-54-6 | [1] |
| Molecular Formula | C14H20O | [1] |
| Molecular Weight | 204.31 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Floral, lily-of-the-valley | |
| Boiling Point | 279 °C | |
| Density | 0.946 g/mL at 20 °C | |
| Solubility | Insoluble in water; soluble in ethanol and oils |
Primary Synthesis Pathway: Aldol Condensation and Catalytic Hydrogenation
The dominant industrial production of Butylphenyl methylpropional proceeds through a two-stage synthesis. The first stage involves a base-catalyzed aldol condensation between p-tert-butylbenzaldehyde and propionaldehyde to yield p-tert-butyl-α-methylcinnamaldehyde. The subsequent stage is the selective catalytic hydrogenation of the carbon-carbon double bond of the intermediate to furnish the final product.
Part 1: Aldol Condensation of p-tert-butylbenzaldehyde and Propionaldehyde
This reaction is a base-catalyzed condensation to form the intermediate, p-tert-butyl-α-methylcinnamaldehyde.
Experimental Protocol:
Materials:
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p-tert-butylbenzaldehyde
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Propionaldehyde
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Methanol
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Sodium hydroxide (NaOH)
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Acetic acid
Procedure:
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A reaction vessel is charged with p-tert-butylbenzaldehyde, methanol, and a 15% aqueous solution of sodium hydroxide.
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The mixture is stirred, and propionaldehyde is added dropwise over a period of one hour while maintaining the temperature at approximately 25°C.
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Upon completion of the propionaldehyde addition, the reaction temperature is raised to and maintained at 45-55°C for 1.5 to 2 hours to drive the condensation reaction to completion.
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The reaction mixture is then cooled and neutralized with acetic acid.
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Methanol is removed from the mixture via distillation.
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The crude p-tert-butyl-α-methylcinnamaldehyde is then purified by vacuum distillation. The product is a yellow oil that solidifies upon cooling.
Quantitative Data for Aldol Condensation:
| Parameter | Value |
| Molar Ratio (p-tert-butylbenzaldehyde:propionaldehyde) | 1:1.05 |
| Catalyst | Sodium Hydroxide |
| Solvent | Methanol |
| Reaction Temperature | 25°C (addition), 45-55°C (condensation) |
| Reaction Time | 1 hour (addition), 1.5-2 hours (condensation) |
| Yield | Approximately 80-85% |
| Purity of Intermediate | >95% after distillation |
Spectroscopic Data for p-tert-butyl-α-methylcinnamaldehyde:
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IR Spectrum: The infrared spectrum shows characteristic peaks for the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹), the conjugated C=O stretch (around 1680 cm⁻¹), and the C=C stretch (around 1630 cm⁻¹).
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¹H NMR Spectrum: The proton NMR spectrum would exhibit signals for the aldehyde proton (singlet, ~9.5 ppm), the vinyl proton (singlet, ~7.4 ppm), the aromatic protons (multiplet, ~7.2-7.5 ppm), the methyl protons on the double bond (singlet, ~2.1 ppm), and the tert-butyl protons (singlet, ~1.3 ppm).
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¹³C NMR Spectrum: The carbon NMR spectrum would show the aldehyde carbonyl carbon (~192 ppm), the carbons of the aromatic ring, the carbons of the double bond, and the carbons of the tert-butyl and methyl groups.
Part 2: Catalytic Hydrogenation of p-tert-butyl-α-methylcinnamaldehyde
The second step involves the selective hydrogenation of the carbon-carbon double bond of the intermediate to yield Butylphenyl methylpropional.
Experimental Protocol:
Materials:
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p-tert-butyl-α-methylcinnamaldehyde
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Hydrogenation catalyst (e.g., Raney nickel or Palladium on carbon)
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Hydrogen gas
Procedure:
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An autoclave is charged with p-tert-butyl-α-methylcinnamaldehyde and a hydrogenation catalyst (e.g., Raney nickel or palladium on charcoal).
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The autoclave is sealed and pressurized with hydrogen to 100-400 psi.
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The mixture is heated to approximately 100°C with agitation.
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The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when the theoretical amount of hydrogen required to saturate the double bond has been absorbed.
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After cooling to room temperature, the pressure is released, and the crude product is filtered to remove the catalyst.
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The final product, Butylphenyl methylpropional, is purified by vacuum distillation.
Quantitative Data for Catalytic Hydrogenation:
| Parameter | Value |
| Catalyst | Raney nickel or Palladium on carbon |
| Hydrogen Pressure | 100-400 psi |
| Reaction Temperature | ~100 °C |
| Yield | >95% |
| Purity of Final Product | ≥97% |
Spectroscopic Data for Butylphenyl methylpropional:
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IR Spectrum: The IR spectrum will show the disappearance of the C=C bond absorption and the retention of the aldehyde C-H (~2720, 2820 cm⁻¹) and C=O (~1725 cm⁻¹) stretching frequencies.
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¹H NMR Spectrum: The proton NMR will show the disappearance of the vinyl proton signal and the appearance of signals corresponding to the now saturated alkyl chain. Key signals include the aldehyde proton (triplet, ~9.6 ppm), aromatic protons (multiplet, ~7.1-7.3 ppm), the methine proton alpha to the carbonyl (multiplet, ~2.6 ppm), the methylene protons beta to the carbonyl (multiplet, ~2.8 and 2.4 ppm), the methyl protons on the chiral center (doublet, ~1.1 ppm), and the tert-butyl protons (singlet, ~1.3 ppm).
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Mass Spectrum (GC-MS): The mass spectrum will show a molecular ion peak at m/z 204, with characteristic fragmentation patterns.
Alternative Synthesis Pathway: Friedel-Crafts Alkylation
An alternative route to Butylphenyl methylpropional involves the catalytic hydrogenation of α-methylcinnamaldehyde to α-methyldihydrocinnamyl alcohol, followed by a Friedel-Crafts alkylation with a tert-butylating agent, and subsequent dehydrogenation.
Experimental Protocol Overview:
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Hydrogenation of α-Methylcinnamaldehyde: α-Methylcinnamaldehyde is hydrogenated using a suitable catalyst (e.g., Nickel or Palladium) to selectively reduce the aldehyde group to an alcohol, yielding α-methyldihydrocinnamyl alcohol.
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Friedel-Crafts Alkylation: The resulting alcohol undergoes a Friedel-Crafts alkylation with a tert-butylating agent such as tert-butyl chloride or isobutene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or H₂SO₄). This step introduces the tert-butyl group onto the aromatic ring, predominantly at the para position, to form 4-tert-butyl-α-methyldihydrocinnamic alcohol.
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Dehydrogenation: The final step involves the dehydrogenation of the alcohol back to the aldehyde, yielding Butylphenyl methylpropional.
This alternative route is generally less favored industrially due to the potential for side reactions and lower overall yields compared to the aldol condensation pathway.
Conclusion
The synthesis of Butylphenyl methylpropional is a well-established industrial process, with the aldol condensation of p-tert-butylbenzaldehyde and propionaldehyde followed by catalytic hydrogenation being the most economically viable and widely practiced method. This pathway offers high yields and purity of the final product. The alternative Friedel-Crafts alkylation route, while chemically feasible, presents more challenges in terms of selectivity and efficiency. This guide provides the foundational technical information for researchers and professionals engaged in the synthesis and development of aromatic aldehydes for various applications.
